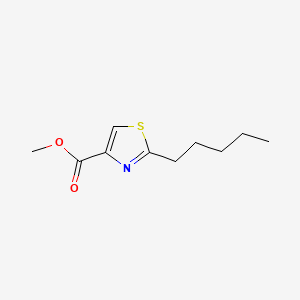

Methyl 2-Pentylthiazole-4-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H15NO2S |

|---|---|

Molecular Weight |

213.30 g/mol |

IUPAC Name |

methyl 2-pentyl-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C10H15NO2S/c1-3-4-5-6-9-11-8(7-14-9)10(12)13-2/h7H,3-6H2,1-2H3 |

InChI Key |

VARXRERASNKXAU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=NC(=CS1)C(=O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 2 Pentylthiazole 4 Carboxylate and Analogous Structures

Foundational Synthetic Strategies for the Thiazole-4-carboxylate Core

The Hantzsch thiazole (B1198619) synthesis, first reported in 1887, remains a cornerstone for the construction of the thiazole ring system. wikipedia.org This classical method involves the condensation of an α-haloketone with a thioamide. For the synthesis of the 2-alkyl-4-carboalkoxythiazole core, this typically involves the reaction of a 2-halo-3-oxoalkanoate with a thioamide.

In the context of preparing the precursor for Methyl 2-Pentylthiazole-4-carboxylate, the key starting materials would be a methyl 2-halo-3-oxobutanoate and hexanethioamide (B1339959) (the thioamide derived from hexanoic acid). The reaction proceeds via a sequence of nucleophilic substitution, followed by intramolecular cyclization and dehydration to afford the aromatic thiazole ring. The general mechanism is outlined below:

Table 1: Key Steps in Hantzsch Thiazole Synthesis

| Step | Description |

| 1. Nucleophilic Attack | The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon bearing the halogen in the α-haloketone. |

| 2. Intermediate Formation | An initial acyclic intermediate is formed. |

| 3. Cyclization | The nitrogen atom of the thioamide intermediate performs an intramolecular nucleophilic attack on the ketone carbonyl group. |

| 4. Dehydration | The resulting cyclic intermediate undergoes dehydration to form the stable aromatic thiazole ring. |

While robust and widely applicable, the classical Hantzsch synthesis can sometimes be limited by the availability of the requisite α-haloketones and the often harsh reaction conditions required. nih.gov

Contemporary Synthetic Innovations for Methyl 2-Pentylthiazole-4-carboxylate and its Derivatives

Modern organic synthesis has seen the development of more efficient and versatile methods for constructing substituted thiazoles, including one-pot procedures and advanced catalytic systems.

Regioselective Functionalization Approaches

Achieving specific substitution patterns on the thiazole ring is of paramount importance. While the Hantzsch synthesis inherently provides a defined substitution pattern based on the starting materials, recent advancements have focused on the direct and regioselective functionalization of pre-formed thiazole rings.

Palladium-catalyzed C-H bond activation has emerged as a powerful tool for the regioselective arylation of thiazoles. For instance, the direct arylation of 2-alkylthiazoles has been shown to proceed with high regioselectivity at the C5 position. Although not a direct synthesis of the C4-carboxylate, this methodology highlights the potential for late-stage functionalization of the thiazole core.

Furthermore, the regioselectivity of the Hantzsch synthesis itself can be influenced by reaction conditions. Studies have shown that under acidic conditions, the condensation of α-halogeno ketones with N-monosubstituted thioureas can lead to mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles, demonstrating the possibility of controlling the regiochemical outcome. nih.gov

Catalytic Methodologies in Thiazole Ring Formation

Various transition metals have been employed to catalyze the formation of the thiazole ring, often under milder conditions and with greater efficiency than traditional methods.

Gold Catalysis: Gold(I) complexes have been utilized in a one-pot synthesis of 2,4-disubstituted thiazoles from terminal alkynes and thioamides at room temperature. scispace.com This method involves a gold-catalyzed oxidation of the alkyne to an α-sulfonyloxymethyl ketone intermediate, which then undergoes condensation with the thioamide. scispace.com

Rhodium Catalysis: Rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles provides a route to isothiazoles, a structural isomer of thiazoles. nih.govacs.orgresearchgate.net Rhodium carbenes have also been instrumental in the synthesis of thiazole carboxylates from α-diazo-β-keto-carboxylates and thiocarboxamides. organic-chemistry.org

Copper Catalysis: Copper-catalyzed methods have been developed for the synthesis of 2-substituted thiazoles. For example, a copper-catalyzed tandem cyclization of N-acyl enamines and electron-deficient alkynes can produce alkynyl-substituted pyridines, showcasing the utility of copper in heterocycle synthesis. rsc.org Another approach involves the copper(II)-catalyzed tandem cyclization of o-alkynylphenyl isothiocyanates with phosphites. nih.gov

Palladium Catalysis: Palladium catalysts are effective in the synthesis of 2-substituted benzothiazoles via C-H functionalization and intramolecular C-S bond formation. nih.govresearchgate.net While focused on benzothiazoles, these principles can be extended to thiazole synthesis.

Table 2: Overview of Catalytic Methodologies for Thiazole Synthesis

| Catalyst | Reactants | Key Features |

| Gold(I) | Terminal alkynes, Thioamides | Room temperature, one-pot synthesis. scispace.com |

| Rhodium(II) | α-diazo-β-keto-carboxylates, Thiocarboxamides | Access to thiazole-5-carboxylates. organic-chemistry.org |

| Copper(II) | o-alkynylphenyl isothiocyanates, Phosphites | Tandem cyclization for C-P and C-S bond formation. nih.gov |

| Palladium(II) | Thiobenzanilides | C-H functionalization for C-S bond formation. nih.govresearchgate.net |

Strategic Derivatization for Pharmacological and Mechanistic Investigations

Once the Methyl 2-Pentylthiazole-4-carboxylate core is synthesized, further modifications can be introduced to fine-tune its properties for various applications.

Esterification and Transesterification Reactions at the Carboxylate Moiety

The methyl ester at the 4-position of the thiazole ring is a versatile handle for further derivatization.

Esterification: If the synthesis yields 2-pentylthiazole-4-carboxylic acid, it can be converted to the corresponding methyl ester via Fischer-Speier esterification. organic-chemistry.orgsynarchive.commasterorganicchemistry.comlibretexts.org This acid-catalyzed reaction involves heating the carboxylic acid in an excess of methanol (B129727). masterorganicchemistry.com Common catalysts include sulfuric acid or hydrochloric acid. masterorganicchemistry.com The reaction is an equilibrium process, and the use of excess alcohol helps to drive the reaction towards the ester product. libretexts.org

Transesterification: Alternatively, if an ethyl or other alkyl ester of 2-pentylthiazole-4-carboxylic acid is synthesized, it can be converted to the methyl ester through transesterification. masterorganicchemistry.comorganic-chemistry.org This can be achieved under either acidic or basic conditions. masterorganicchemistry.com Acid-catalyzed transesterification follows a similar mechanism to Fischer esterification, using a large excess of methanol to shift the equilibrium. masterorganicchemistry.com Base-catalyzed transesterification typically employs a catalytic amount of a base, such as sodium methoxide, in methanol. masterorganicchemistry.com

Table 3: Comparison of Esterification and Transesterification Methods

| Method | Starting Material | Reagents | Key Conditions |

| Fischer-Speier Esterification | 2-Pentylthiazole-4-carboxylic acid | Methanol, Acid catalyst (e.g., H₂SO₄) | Heating, Excess methanol. masterorganicchemistry.com |

| Acid-Catalyzed Transesterification | Ethyl 2-Pentylthiazole-4-carboxylate | Methanol, Acid catalyst | Heating, Excess methanol. masterorganicchemistry.com |

| Base-Catalyzed Transesterification | Ethyl 2-Pentylthiazole-4-carboxylate | Methanol, Base catalyst (e.g., NaOMe) | Typically milder conditions than acid catalysis. masterorganicchemistry.com |

Substituent Modifications at the 2-Position of the Thiazole Ring

The 2-position of the thiazole ring is another site amenable to modification, allowing for the introduction of a variety of substituents to probe their effect on biological activity or material properties.

One common strategy involves the synthesis of a 2-aminothiazole (B372263) precursor, which can then be further functionalized. For example, ethyl 2-amino-4-methylthiazole-5-carboxylate is a well-known derivative that has been extensively modified. google.com A similar approach could be used to synthesize Methyl 2-amino-4-pentylthiazole-carboxylate, followed by diazotization and substitution reactions to introduce other functional groups at the 2-position.

Alternatively, a 2-halothiazole can serve as a versatile intermediate. For instance, a 2-bromothiazole (B21250) can undergo various palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new carbon-carbon bonds. Another approach is the lithiation of the 2-position followed by quenching with an appropriate electrophile. For example, treatment of a 2-unsubstituted thiazole with a strong base like n-butyllithium can generate a 2-lithiothiazole, which can then react with an alkyl halide, such as 1-bromopentane, to introduce the pentyl group.

Structural Diversification at the 5-Position of the Thiazole Ring

The functionalization of the C5 position of the thiazole ring is a key strategy for modulating the physicochemical and pharmacological properties of thiazole-based compounds. A variety of synthetic methods have been developed to introduce diverse substituents at this position, enhancing the structural diversity of molecules like Methyl 2-Pentylthiazole-4-carboxylate.

One common approach to introduce substituents at the 5-position of a pre-formed thiazole ring is through electrophilic substitution reactions. However, the thiazole ring's reactivity towards electrophiles can be influenced by the existing substituents. For thiazole-4-carboxylates, the electron-withdrawing nature of the carboxylate group at C4 can direct electrophiles to the C5 position.

A versatile method for the synthesis of 5-substituted thiazoles involves the Hantzsch thiazole synthesis, which constructs the thiazole ring from α-halocarbonyl compounds and a thioamide. researchgate.net By choosing an α-halocarbonyl compound with a desired substituent that will become the 5-position of the thiazole, a variety of analogs can be prepared. For example, reacting pentanethioamide (B1281579) with a 3-halo-2-oxopentanoate derivative would yield a 2-pentyl-5-alkylthiazole-4-carboxylate.

Another strategy involves the modification of a functional group already present at the 5-position. For instance, a 5-halothiazole derivative can serve as a versatile intermediate for introducing various substituents through cross-coupling reactions.

Table 1: Examples of Synthetic Methodologies for 5-Position Diversification

| Methodology | Reagents and Conditions | Resulting 5-Substituent |

|---|---|---|

| Hantzsch Thiazole Synthesis | Pentanethioamide, Ethyl 2-chloro-3-oxoalkanoate | Alkyl |

| Vilsmeier-Haack Reaction | POCl₃, DMF | Formyl (-CHO) |

| Bromination | N-Bromosuccinimide (NBS) | Bromo (-Br) |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl |

The formyl group introduced via the Vilsmeier-Haack reaction can be a synthetic handle for further modifications, such as conversion to oximes, imines, or alcohols, or for use in olefination reactions. Similarly, the bromo substituent can be used in a wide array of palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, vinyl, or alkynyl groups.

Synthesis of Hybrid Molecules Incorporating the Thiazole Carboxylate Substructure

The synthesis of hybrid molecules, which combine two or more pharmacophoric units into a single entity, is a powerful strategy in drug discovery to develop compounds with potentially enhanced or dual biological activities. scilit.comekb.eg The thiazole carboxylate substructure is an attractive scaffold for creating such hybrids due to its established presence in biologically active compounds.

A primary method for creating these hybrid molecules involves amide bond formation. The carboxylate group of Methyl 2-Pentylthiazole-4-carboxylate can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a variety of amino-containing molecules, such as other heterocyclic rings, amino acids, or fragments of natural products, using standard peptide coupling reagents.

Table 2: Synthetic Approaches for Thiazole Carboxylate Hybrids

| Linkage Type | Coupling Partners | Coupling Reagents/Conditions | Example Hybrid Structure |

|---|---|---|---|

| Amide | 2-Pentylthiazole-4-carboxylic acid + Amine (R-NH₂) | HATU, DIPEA or EDC, HOBt | 2-Pentyl-N-(R)-thiazole-4-carboxamide |

| Ester | 2-Pentylthiazole-4-carboxylic acid + Alcohol (R-OH) | DCC, DMAP | R-oyl 2-pentylthiazole-4-carboxylate |

| Triazole (Click Chemistry) | 5-Azidomethyl-thiazole derivative + Alkyne-containing molecule | Cu(I) catalyst | 1,2,3-Triazole linked hybrid |

Another versatile approach is the use of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). A thiazole carboxylate derivative functionalized with either an azide (B81097) or an alkyne group can be efficiently coupled with a partner molecule bearing the complementary functionality. This method is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.

Furthermore, the thiazole ring itself can be constructed as part of a larger hybrid molecule. For instance, a chalcone (B49325) derivative containing another bioactive moiety can be reacted with a thioamide in a variation of the Hantzsch synthesis to form a thiazolyl-pyrazoline hybrid. nih.gov This approach allows for the incorporation of the thiazole ring into a more complex molecular framework from the outset. The development of such hybrid scaffolds has led to compounds with diverse pharmacological properties. ekb.eg

Comprehensive Spectroscopic and Computational Characterization in Chemical Research

Elucidation of Molecular Structure through Advanced Spectroscopic Techniques

The standard protocol for characterizing a novel chemical compound involves several key spectroscopic techniques, each providing unique insights into the molecular architecture.

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For Methyl 2-Pentylthiazole-4-carboxylate, FT-IR and Raman spectra would be expected to show characteristic absorption bands for the C=O stretch of the ester, C-O stretches, C=N and C=C stretches within the thiazole (B1198619) ring, and various C-H stretching and bending vibrations of the alkyl chain. A detailed analysis of these vibrational modes helps to confirm the presence of the key functional moieties. Unfortunately, dedicated FT-IR and Raman spectra for this compound have not been found in the public domain.

High-Resolution Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of a compound. For Methyl 2-Pentylthiazole-4-carboxylate, HRMS would provide a precise mass measurement, confirming its molecular formula. Furthermore, analysis of the fragmentation pattern in the mass spectrum can offer valuable structural information, as the molecule breaks apart in a predictable manner upon ionization. This data is essential for confirming the identity of a synthesized compound. As with other spectroscopic data, specific HRMS fragmentation analysis for this molecule is not available in reviewed literature.

X-ray Crystallography for Definitive Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise bond lengths, bond angles, and torsional angles. A successful single-crystal X-ray diffraction study of Methyl 2-Pentylthiazole-4-carboxylate would reveal its exact three-dimensional conformation in the solid state and provide insights into intermolecular interactions, such as packing forces and potential hydrogen bonding, which govern the crystal lattice structure. The crystallographic data for this specific compound does not appear to be available in crystallographic databases.

Theoretical Chemistry and Computational Modeling in Support of Experimental Findings

In modern chemical research, computational modeling is a powerful partner to experimental work, providing theoretical insights that can help to interpret and predict chemical phenomena.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. DFT calculations for Methyl 2-Pentylthiazole-4-carboxylate could predict its optimized geometry, vibrational frequencies (to compare with experimental IR and Raman spectra), and NMR chemical shifts. Moreover, analysis of the frontier molecular orbitals (Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) would provide insights into the molecule's reactivity, identifying potential sites for nucleophilic or electrophilic attack. While DFT studies have been performed on various thiazole derivatives, specific calculations for Methyl 2-Pentylthiazole-4-carboxylate are not documented in the searched scientific literature. researchgate.netnih.govscielo.org.mx

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. For a compound like Methyl 2-Pentylthiazole-4-carboxylate, MD simulations would provide critical insights into its flexibility, conformational preferences, and interactions with solvents.

Researchers would typically perform simulations of the molecule in various solvent environments (e.g., water, ethanol) to understand how the solvent affects its three-dimensional structure and stability. The simulation tracks the trajectory of each atom, allowing for the mapping of the conformational landscape. This reveals the most stable (lowest energy) shapes the molecule adopts and the energy barriers between different conformations. For instance, the flexibility of the pentyl chain and its orientation relative to the thiazole ring would be a key area of investigation. Analysis of the root-mean-square deviation (RMSD) can indicate the stability of the molecule's structure over the simulation time. nih.gov Furthermore, the simulation data would elucidate the formation and dynamics of the solvation shell around the molecule, showing how solvent molecules arrange themselves and interact with different parts of the compound, such as the ester group and the thiazole ring's nitrogen and sulfur atoms.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Site Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity of molecules. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). libretexts.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical stability and reactivity. irjweb.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For Methyl 2-Pentylthiazole-4-carboxylate, FMO analysis would involve calculating the energies of these orbitals. The spatial distribution of the HOMO and LUMO would be mapped onto the molecular structure to identify the most probable sites for nucleophilic and electrophilic attack. For example, the analysis might show the HOMO is localized on the thiazole ring, indicating its potential to react with electrophiles, while the LUMO might be centered on the carboxylate group, suggesting its susceptibility to nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Data (Note: This data is hypothetical and for illustrative purposes only.)

| Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Indicates electron-donating potential. |

| LUMO | -1.8 | Indicates electron-accepting potential. |

| HOMO-LUMO Gap | 4.7 | Reflects chemical reactivity and stability. irjweb.com |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. nih.gov It allows for the identification of electron-rich and electron-poor regions, which is essential for predicting how a molecule will interact with other chemical species. nih.gov

An MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack. Blue indicates areas of positive potential (electron-poor), which are susceptible to nucleophilic attack. nih.gov Green and yellow represent regions with intermediate or neutral potential. For Methyl 2-Pentylthiazole-4-carboxylate, an MEP map would likely show negative potential around the oxygen atoms of the carboxylate group and the nitrogen atom of the thiazole ring, identifying them as key sites for interacting with positive charges or electrophiles. Conversely, the hydrogen atoms of the pentyl chain and methyl group would likely exhibit a positive potential.

Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Interactions

The analysis quantifies the stabilization energy, E(2), associated with each donor-acceptor interaction. A higher E(2) value signifies a stronger interaction. rsc.org For Methyl 2-Pentylthiazole-4-carboxylate, NBO analysis could reveal significant interactions, such as the delocalization of lone pair electrons from the sulfur or nitrogen atoms of the thiazole ring into adjacent anti-bonding orbitals. It could also show hyperconjugative effects involving the pentyl and methyl groups. These findings provide a deeper understanding of the electronic factors that govern the molecule's structure and reactivity. scirp.org

Table 2: Illustrative Natural Bond Orbital (NBO) Interaction Data (Note: This data is hypothetical and for illustrative purposes only.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N3 | π* (C2-S1) | 35.5 | Lone Pair → π |

| LP (2) S1 | σ (C2-N3) | 15.2 | Lone Pair → σ |

| π (C4-C5) | π (C=O) | 20.8 | π → π* |

Investigations into the Biological Activities and Underlying Molecular Mechanisms of Thiazole Carboxylates

Antimicrobial Research Applications

The thiazole (B1198619) ring is a core component of many biologically active compounds, and its derivatives have shown a wide spectrum of antimicrobial activities. Research into thiazole carboxylates has revealed their potential as antibacterial, antifungal, and anti-tubercular agents.

Antibacterial Activity and Spectrum against Pathogenic Microorganisms

Thiazole derivatives have been evaluated for their efficacy against a range of pathogenic bacteria. Studies have shown that certain 2,4,5-trisubstituted thiazole derivatives exhibit notable antibacterial activity, particularly against Gram-positive bacteria. For instance, compounds 6f and 12f (where the substituent R is 4-F-C6H4) have demonstrated a broad spectrum of activity against Staphylococcus aureus, Bacillus subtilis, and Bacillus cereus. kau.edu.sa Specifically, compound 6d (where R = C6H5) showed high activity against S. aureus and B. subtilis with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL for both. kau.edu.sa

Other studies have highlighted the potential of thiazole derivatives against both Gram-positive and Gram-negative bacteria. For example, a series of novel (2-aminothiazol-4-yl) methyl ester derivatives demonstrated prominent antibacterial activities when compared to reference drugs. biointerfaceresearch.com Similarly, certain thiazole-based Schiff base compounds have shown favorable activity against Gram-negative Escherichia coli and Gram-positive S. aureus. jchemrev.com The antibacterial action of some thiazole derivatives is thought to be selective for bacterial topoisomerase IV, a mechanism that would not affect human topoisomerase II. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Thiazole Carboxylate Derivatives

| Compound | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 6d | Staphylococcus aureus | 6.25 | kau.edu.sa |

| 6d | Bacillus subtilis | 6.25 | kau.edu.sa |

| 12f | Staphylococcus aureus | 25 | kau.edu.sa |

| 12f | Bacillus subtilis | 6.25 | kau.edu.sa |

| 12f | Bacillus cereus | 50 | kau.edu.sa |

Antifungal Efficacy and Proposed Action Pathways

The antifungal potential of thiazole derivatives has also been an area of active research. Several studies have reported the efficacy of these compounds against various fungal pathogens, particularly Candida albicans. For example, a series of newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives showed very strong antifungal effects against clinical isolates of C. albicans, with MIC values ranging from 0.008 to 7.81 µg/mL. nih.gov Some of these compounds exhibited activity that was stronger than the standard antifungal drug nystatin. nih.gov

The proposed mechanism of action for the antifungal activity of some thiazole derivatives involves the disruption of the fungal cell wall or cell membrane. researchgate.net This is supported by observations that the antifungal effects of certain derivatives are enhanced in the presence of sorbitol, which is known to stabilize the fungal cell wall. Another potential target is the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for ergosterol (B1671047) biosynthesis in fungi. The high lipophilicity of many thiazole derivatives is believed to facilitate their penetration into the fungal cell and interaction with these targets. researchgate.net

Antineoplastic and Antiproliferative Research Endeavors

The thiazole scaffold is present in several clinically approved anticancer drugs, which has spurred extensive research into the antineoplastic and antiproliferative activities of novel thiazole derivatives, including thiazole carboxylates.

In Vitro Evaluation against Malignant Cell Lines

Numerous studies have demonstrated the cytotoxic effects of thiazole derivatives against a wide array of human cancer cell lines. For example, a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives were evaluated for their anticancer activity against A-549 (lung), Bel7402 (liver), and HCT-8 (intestine) cancer cell lines, with some compounds showing moderate activity. researchgate.net In another study, thiazole-amino acid hybrid derivatives exhibited moderate to good cytotoxicity against A549 (lung), HeLa (cervical), and MCF-7 (breast) cancer cell lines, with some compounds having IC50 values in the low micromolar range. rsc.orgnih.gov

Furthermore, certain thiazole derivatives have shown selective cytotoxicity towards cancer cells. For instance, some newly synthesized thiazole derivatives displayed considerable and selective cytotoxic activity toward breast cancer cell lines (MCF-7 and MDA-MB-231) with a low cytotoxic effect on normal epithelial breast cells. researchgate.net One of the most potent compounds in this series had an IC50 of 5.73 µM against MCF-7 cells. researchgate.net

Table 3: In Vitro Cytotoxicity of Selected Thiazole Derivatives against Human Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 4c | MCF-7 (Breast) | 2.57 | mdpi.com |

| Compound 4c | HepG2 (Liver) | 7.26 | mdpi.com |

| Compound 51am | A549 (Lung) | 0.83 | nih.gov |

| Compound 51am | HT-29 (Colon) | 0.68 | nih.gov |

| Compound 51am | MDA-MB-231 (Breast) | 3.94 | nih.gov |

| Compound 3b | PI3Kα | 0.086 | nih.gov |

| Compound 3b | mTOR | 0.221 | nih.gov |

Identification of Cellular and Molecular Targets in Oncological Research

The anticancer activity of thiazole derivatives is attributed to their interaction with various cellular and molecular targets involved in cancer cell proliferation, survival, and metastasis. nih.gov One important target is the vascular endothelial growth factor receptor-2 (VEGFR-2), a key regulator of angiogenesis. Some thiazole derivatives have been shown to inhibit VEGFR-2 kinase activity. mdpi.comcu.edu.eg For example, compound 4c demonstrated inhibitory activity against VEGFR-2 with an IC50 of 0.15 µM. mdpi.com

Other identified targets include the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. nih.gov Certain thiazole derivatives have been developed as dual inhibitors of PI3K and mTOR. nih.gov For instance, compound 3b was found to be a potent inhibitor of both PI3Kα (IC50 = 0.086 µM) and mTOR (IC50 = 0.221 µM). nih.gov Additionally, c-Met kinase, another important target in cancer therapy, has been effectively inhibited by thiazole/thiadiazole carboxamide derivatives. nih.gov The diverse mechanisms of action and the ability to target multiple oncogenic pathways underscore the potential of the thiazole carboxylate scaffold in the development of novel anticancer agents. nih.govbenthamdirect.com

Anti-inflammatory and Analgesic Research Perspectives

While direct studies on the anti-inflammatory and analgesic properties of Methyl 2-Pentylthiazole-4-carboxylate are not extensively documented, the broader class of thiazole derivatives has shown significant promise in this area. Research into novel 5-methyl-2-phenylthiazole-4-substituted heteroazole derivatives has revealed compounds with moderate to good anti-inflammatory and analgesic activities. These compounds were effective in carrageenan-induced rat paw edema and acetic acid-induced writhing in mice, with the added benefit of low ulcerogenicity compared to standard drugs like diclofenac (B195802) sodium.

Furthermore, investigations into new derivatives of benzothiazole (B30560) bearing benzenesulphonamide and carboxamide moieties have identified compounds with good in vivo anti-inflammatory and analgesic activities. Molecular docking studies of these derivatives have shown excellent binding interactions with relevant biological receptors. These findings suggest that the thiazole scaffold, and by extension Methyl 2-Pentylthiazole-4-carboxylate, warrants further investigation as a potential source of new anti-inflammatory and analgesic agents. The structural features of the 2-pentyl group and the 4-carboxylate moiety could be systematically modified to optimize these activities.

Enzyme Inhibition and Modulation Studies

The thiazole nucleus is a versatile scaffold for the design of various enzyme inhibitors. The potential of Methyl 2-Pentylthiazole-4-carboxylate as an enzyme inhibitor is explored through the lens of research on related thiazole-containing compounds.

Thiazole derivatives have been identified as inhibitors of carbonic anhydrases (CAs), a family of zinc-metalloenzymes involved in numerous physiological processes. For instance, a series of benzyledinyl-hydrazinyl substituted thiazole derivatives were evaluated for their potential to inhibit bovine carbonic anhydrase II (bCA II), with some compounds showing moderate inhibition potency. Another study focused on 2-substituted-thiazol-4-yl-methyl scaffolds for the preparation of CA inhibitors, where the introduction of zinc-binding functions led to effective CA II and CA IV inhibitors. These studies indicate that the thiazole ring can serve as a core for developing CA inhibitors. The inhibitory profile of Methyl 2-Pentylthiazole-4-carboxylate against various CA isoforms remains to be determined and represents a viable area for future research.

Table 1: Carbonic Anhydrase Inhibition by Substituted Thiazole Derivatives

| Compound Type | Target Isoform(s) | Observed Activity |

|---|---|---|

| Benzyledinyl-hydrazinyl substituted thiazoles | bCA II | Moderate inhibition |

The antithrombotic potential of thiazole derivatives has been an area of active investigation. Some thiazole compounds have been reported to possess antithrombotic activity. For example, 4,5-bis(p-methoxyphenyl)-2-(trifluoromethyl)-thiazole was identified as a potent inhibitor of collagen-induced platelet aggregation. More directly relevant, the synthesis of potent inhibitors of human Factor XIIa has involved thiazole-containing intermediates. Specifically, compounds such as Methyl 2-(4-Methyl-3-nitrobenzamido)thiazole-5-carboxylate have been synthesized as part of the development of novel anticoagulants. This suggests that the thiazole-4-carboxylate scaffold could be a promising starting point for designing inhibitors of coagulation factors. The 2-pentyl substituent in Methyl 2-Pentylthiazole-4-carboxylate could potentially interact with hydrophobic pockets in the active sites of coagulation factors, a hypothesis that could be explored through molecular modeling and in vitro assays.

Dipeptidyl peptidase-4 (DPP-4) is a well-established therapeutic target for the management of type 2 diabetes. The inhibition of DPP-4 prolongs the action of incretin (B1656795) hormones, leading to improved glucose homeostasis. The thiazole ring is a feature in some known DPP-4 inhibitors. While specific data on Methyl 2-Pentylthiazole-4-carboxylate is not available, the general potential of thiazole derivatives as DPP-4 inhibitors is recognized. Further research could involve in silico screening of Methyl 2-Pentylthiazole-4-carboxylate against the DPP-4 active site, followed by in vitro enzymatic assays to determine its inhibitory potential and explore its metabolic implications.

Acetylcholinesterase (AChE) inhibitors are used in the treatment of Alzheimer's disease. The thiazole scaffold has been incorporated into molecules designed to inhibit AChE. For instance, a series of imidazole-thiazole derivatives were synthesized and investigated for their inhibitory activities against AChE and butyrylcholinesterase (BuChE). These findings open the possibility that Methyl 2-Pentylthiazole-4-carboxylate could interact with cholinesterases. Computational docking studies could provide initial insights into the potential binding modes and affinities of this compound with AChE, guiding future experimental work.

Other Biological Activities under Academic Scrutiny

The structural versatility of the thiazole ring has led to its exploration in a variety of other biological contexts. Research on 2-aminothiazole-4-carboxylate derivatives has identified compounds with excellent activity against Mycobacterium tuberculosis. Additionally, various thiazole derivatives have been synthesized and evaluated for their anticancer activities against a range of human cancer cell lines. Another area of investigation is the inhibition of monoacylglycerol lipase (B570770) (MAGL), a target in cancer therapy, where 2-amino-4-methylthiazole-5-carboxylate derivatives have shown inhibitory activity. These diverse findings underscore the broad biological potential of the thiazole-4-carboxylate scaffold. Consequently, screening Methyl 2-Pentylthiazole-4-carboxylate for activities such as antitubercular, anticancer, and other enzyme inhibitory effects could reveal novel therapeutic applications.

Table 2: Other Investigated Biological Activities of Thiazole Derivatives

| Thiazole Derivative Class | Biological Target/Activity |

|---|---|

| 2-Aminothiazole-4-carboxylates | Mycobacterium tuberculosis |

| Various substituted thiazoles | Anticancer (various cell lines) |

Anthelmintic and Antimalarial Investigations

Following a thorough review of published research, no specific studies detailing the anthelmintic or antimalarial properties of Methyl 2-Pentylthiazole-4-carboxylate were identified. The current body of scientific literature does not appear to contain investigations into the efficacy of this particular compound against helminths or the Plasmodium parasites responsible for malaria. Consequently, no data on its potential mechanisms of action, efficacy, or spectrum of activity in these areas is available.

Anticonvulsant and Antihyperglycemic Potential

An examination of scientific databases and academic journals found no dedicated research into the potential anticonvulsant or antihyperglycemic effects of Methyl 2-Pentylthiazole-4-carboxylate. As of the current date, there are no available studies that have evaluated this specific chemical entity for its ability to modulate seizure activity or influence blood glucose levels. Therefore, no research findings or data tables related to these potential therapeutic applications can be presented.

Larvicidal Activity and Vector Control Applications

A comprehensive search of the literature did not yield any studies focused on the larvicidal activity of Methyl 2-Pentylthiazole-4-carboxylate. Research into its potential application in vector control, such as against mosquito larvae or other disease-carrying organisms, does not appear to have been conducted or published. As a result, there is no available data to report on its efficacy, target species, or potential use in public health applications.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Systematic Elucidation of Substituent Effects on Biological Potency and Selectivity

The biological profile of a thiazole (B1198619) derivative is highly dependent on the nature and position of its substituents. For Methyl 2-Pentylthiazole-4-carboxylate, the pentyl group at the C2 position and the methyl carboxylate at the C4 position dictate its interaction with biological targets.

The 2-Pentyl Substituent: The long alkyl chain at the 2-position significantly increases the lipophilicity (fat-solubility) of the molecule. This property is critical for its ability to cross cellular membranes and interact with hydrophobic pockets within protein targets. nih.gov In many receptor or enzyme active sites, hydrophobic channels or grooves accommodate such nonpolar moieties, contributing significantly to the binding affinity. Studies on various thiazole derivatives have shown that modifying the length and branching of alkyl substituents at this position can fine-tune the compound's potency and selectivity. plos.org

The 4-Carboxylate Group: The methyl 2-carboxylate group at the C4 position is a key pharmacophoric feature. The ester can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues like arginine, glutamine, or asparagine in a protein's active site. nih.gov The presence of a carboxylate group is a common requirement for inhibitors of enzymes like human lactate (B86563) dehydrogenase A (hLDHA), where it mimics the binding of the natural substrate. nih.gov Furthermore, this group influences the electronic properties of the thiazole ring and can be hydrolyzed in vivo to the corresponding carboxylic acid, which may be the active form of the molecule.

The Thiazole Core: The thiazole ring itself provides a rigid scaffold and possesses unique electronic characteristics. Its nitrogen and sulfur atoms can participate in hydrogen bonding and other non-covalent interactions, anchoring the molecule to its biological target. nih.gov

Systematic modifications of this scaffold have provided insights into SAR. For example, replacing the pentyl group with other alkyl or aryl groups, or altering the ester at the C4 position, can dramatically change the biological activity. Research on related 2-aminothiazole-4-carboxylate derivatives has demonstrated that even small changes, such as the position of a bromo-substituent on a phenyl ring attached to the core, can have a significant impact on antimycobacterial activity. mdpi.com

Interactive Table: Effect of Substituents on Thiazole Scaffold Activity

| Position | Substituent Type | General Effect on Potency | Rationale |

| C2 | Long Alkyl (e.g., Pentyl) | Often increases | Enhances lipophilicity, facilitating membrane crossing and hydrophobic interactions. nih.gov |

| C2 | Aryl (e.g., Phenyl) | Variable | Can introduce π-stacking interactions; activity depends on substitution pattern. nih.gov |

| C4 | Carboxylate/Ester | Often essential | Acts as a hydrogen bond acceptor; can mimic natural substrates. nih.gov |

| C5 | Methyl/Alkyl | Can increase | May provide additional hydrophobic interactions. dergipark.org.tr |

| C5 | Halogen (e.g., F, Cl, Br) | Variable | Alters electronic properties and can form halogen bonds. mdpi.comnih.gov |

Computational Approaches in SAR Analysis, including Molecular Docking and Ligand-Protein Interaction Profiling

Computational methods are indispensable tools for understanding and predicting the biological activity of molecules like Methyl 2-Pentylthiazole-4-carboxylate. Molecular docking, in particular, allows for the visualization of how a ligand fits into the three-dimensional structure of a protein target.

Molecular docking simulations of thiazole derivatives have been used to elucidate their binding modes with various enzymes, including cyclooxygenase (COX), protein kinases, and tubulin. acs.orgnih.govnih.gov In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). biointerfaceresearch.com The ligand, Methyl 2-Pentylthiazole-4-carboxylate, is then computationally placed into the active site of the protein, and its possible binding conformations, or "poses," are scored based on their predicted binding affinity.

These studies can reveal key ligand-protein interactions:

Hydrogen Bonds: The ester oxygen of the carboxylate group is a prime candidate for forming hydrogen bonds with donor residues in the active site. nih.gov

Hydrophobic Interactions: The 2-pentyl chain would be expected to interact favorably with nonpolar amino acid residues such as valine, leucine, and isoleucine, often found in hydrophobic pockets of the binding site. nih.gov

π-π or Cation-π Interactions: The thiazole ring itself can engage in stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

For instance, docking studies of thiazole carboxamide derivatives into COX enzymes have helped explain their inhibitory activity and selectivity. acs.orgnih.gov By analyzing the binding poses, researchers can understand why certain substitutions lead to better activity, guiding the design of more potent inhibitors. The free binding energy values calculated from these simulations provide a quantitative estimate of the binding affinity, which can be correlated with experimental activity data. nih.gov

Interactive Table: Predicted Interactions for Methyl 2-Pentylthiazole-4-carboxylate in a Hypothetical Enzyme Active Site

| Molecular Moiety | Type of Interaction | Potential Interacting Amino Acid Residues |

| 2-Pentyl Chain | Hydrophobic | Valine, Leucine, Isoleucine, Alanine |

| 4-Methyl Carboxylate (C=O) | Hydrogen Bond (Acceptor) | Arginine, Lysine, Serine, Threonine, Gln |

| Thiazole Ring (Sulfur) | van der Waals, Dipole | Various |

| Thiazole Ring (Nitrogen) | Hydrogen Bond (Acceptor) | Various |

| Thiazole Ring (Aromatic) | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |

Principles of Rational Drug Design Applied to the Thiazole Carboxylate Scaffold

Rational drug design involves the iterative process of designing, synthesizing, and testing new molecules based on a thorough understanding of their biological target and SAR. The thiazole carboxylate scaffold is an excellent starting point for such endeavors. nih.gov

The design process often begins with a "hit" compound, which could be identified through screening or from existing literature. The goal is then to optimize this hit into a "lead" compound with improved drug-like properties. Key principles applied to the thiazole carboxylate scaffold include:

Scaffold Hopping and Bioisosteric Replacement: The thiazole ring can be replaced by other five-membered heterocycles like thiadiazole or oxadiazole to modulate physicochemical and pharmacokinetic properties. nih.gov Similarly, the pentyl group could be replaced by a bioisostere—a group with similar steric and electronic properties—to improve metabolic stability or binding affinity.

Structure-Based Design: If the 3D structure of the target protein is known, new derivatives can be designed to maximize favorable interactions with the active site. For example, if docking reveals an unoccupied hydrophobic pocket near the 5-position of the thiazole ring, adding a methyl or ethyl group at that position could enhance potency. dergipark.org.tr

Pharmacophore Merging: This strategy involves combining structural features from different known inhibitors to create a new hybrid molecule with potentially superior activity. nih.gov For example, the thiazole carboxylate core could be merged with a pharmacophore known to bind to a specific kinase.

Through cycles of design, synthesis, and biological evaluation, researchers have successfully optimized thiazole-based compounds into potent inhibitors for targets like the c-Met kinase, which is implicated in cancer. tandfonline.com

QSAR Modeling for Predictive Activity Assessment

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. laccei.org A QSAR model can be used to predict the activity of newly designed molecules before they are synthesized, saving time and resources.

To build a QSAR model for derivatives of Methyl 2-Pentylthiazole-4-carboxylate, a dataset of structurally related compounds with measured biological activities (e.g., IC₅₀ values) is required. For each compound, a set of numerical descriptors is calculated that quantify its physicochemical properties, such as:

Electronic Descriptors: Atomic charges, dipole moment.

Steric Descriptors: Molecular volume, surface area.

Hydrophobic Descriptors: LogP (a measure of lipophilicity).

Topological Descriptors: Indices that describe molecular connectivity.

Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that links these descriptors to the biological activity. laccei.org For example, a 2D-QSAR study on thiazole derivatives as 5-lipoxygenase inhibitors successfully developed a model to predict anti-inflammatory activity. laccei.org Similarly, QSAR models have been developed for thiazole-benzimidazole hybrids as EGFR inhibitors in cancer therapy. nih.gov

A hypothetical QSAR equation might look like:

pIC₅₀ = c₀ + (c₁ * LogP) + (c₂ * DipoleMoment) - (c₃ * MolecularWeight)

This model could then be used to predict the pIC₅₀ (the negative logarithm of the IC₅₀ value) for a new, unsynthesized derivative of Methyl 2-Pentylthiazole-4-carboxylate by simply calculating its descriptor values and plugging them into the equation. The validity and predictive power of the QSAR model are rigorously assessed using internal and external validation techniques. laccei.org

Exploration of Biochemical Pathway Modulation by Thiazole Carboxylates

Investigating Interactions with Core Metabolic Pathways and Enzyme Networks

The metabolic fate of a xenobiotic compound like Methyl 2-Pentylthiazole-4-carboxylate is largely determined by its chemical structure. Its potential interactions with metabolic pathways are primarily dictated by the enzymatic machinery of the body, which recognizes specific functional groups. The core metabolic pathways likely to be involved are Phase I and Phase II reactions, which serve to increase the polarity of the compound to facilitate its excretion.

The key enzymatic interactions for Methyl 2-Pentylthiazole-4-carboxylate can be predicted by analyzing its constituent parts: the thiazole (B1198619) nucleus and the ester side chain.

Cytochrome P450 (CYP) Enzymes: The thiazole ring is a known substrate for various CYP isoforms. fz-juelich.de This superfamily of enzymes is central to Phase I metabolism, catalyzing oxidative reactions. uniba.it For thiazole-containing compounds, this can involve epoxidation of the double bond, S-oxidation at the sulfur atom, or N-oxidation at the nitrogen atom. fz-juelich.denih.gov These oxidative modifications can lead to the formation of reactive metabolites. nih.gov The pentyl group attached to the thiazole ring may also undergo hydroxylation by CYP enzymes.

Carboxylesterases (CEs): The methyl carboxylate group is a prime target for hydrolysis by carboxylesterases, such as hCE1 and hCE2. nih.govtmrjournals.com These enzymes are abundant in the liver and intestines and are responsible for the hydrolysis of a wide variety of ester-containing drugs and other xenobiotics. nih.govnih.gov This reaction would convert the methyl ester into its corresponding carboxylic acid, a more polar metabolite. americanpharmaceuticalreview.com This process is a common bioactivation pathway for ester prodrugs or an inactivation step for active ester compounds. nih.gov

| Structural Moiety | Interacting Enzyme Family | Primary Metabolic Reaction | Potential Consequence |

|---|---|---|---|

| Thiazole Ring | Cytochrome P450 (CYP) | Oxidation (Epoxidation, S-oxidation) | Formation of reactive intermediates |

| Methyl Carboxylate | Carboxylesterases (CE) | Hydrolysis | Conversion to carboxylic acid metabolite |

| Pentyl Group | Cytochrome P450 (CYP) | Hydroxylation | Increased polarity of the compound |

Mechanistic Insights into Compound-Induced Biochemical Perturbations

Biochemical perturbations induced by a compound like Methyl 2-Pentylthiazole-4-carboxylate stem directly from its metabolism. The mechanisms of these perturbations are linked to the formation of metabolites that can interact with cellular components or alter physiological pathways.

The metabolism of the thiazole ring itself is a key source of potential biochemical disruption. The oxidation of thiazoles by CYP enzymes can generate chemically reactive metabolites (RMs). nih.gov For instance, the formation of a thiazole epoxide is a pathway that requires a lower energy barrier compared to S-oxidation or N-oxidation. nih.gov These epoxide intermediates are electrophilic and can form covalent bonds with nucleophilic residues on essential macromolecules like proteins and nucleic acids. nih.gov This covalent modification can disrupt the normal function of these macromolecules, leading to cellular stress and toxicity.

Another significant perturbation arises from the hydrolysis of the ester group. The action of carboxylesterases converts the relatively lipophilic methyl ester into a more polar carboxylic acid. nih.govamericanpharmaceuticalreview.com This change in polarity can dramatically alter the compound's pharmacokinetic properties, affecting its distribution, cell membrane permeability, and potential to be eliminated from the body. Furthermore, the newly formed carboxylic acid may have a different biological activity profile than the parent ester, potentially interacting with different receptors or enzymes.

Some thiazole-containing compounds have also been shown to disrupt specific physiological processes, such as thyroid hormone biosynthesis, by inhibiting key steps like iodide uptake. nih.gov While this is a specific example, it highlights that thiazole derivatives can cause perturbations through targeted interactions with specific biological pathways beyond general metabolism.

| Metabolic Process | Mechanism | Biochemical Consequence |

|---|---|---|

| Thiazole Ring Oxidation | Formation of electrophilic reactive metabolites (e.g., epoxides) | Covalent binding to cellular macromolecules, potential for cellular dysfunction |

| Ester Hydrolysis | Conversion of ester to a more polar carboxylic acid | Altered pharmacokinetic profile and potential for different biological activity |

| Enzyme Inhibition/Modulation | Direct interaction with specific enzymes or receptors | Disruption of specific endogenous pathways (e.g., hormone synthesis) |

Advanced Approaches for Pathway Analysis (e.g., Metabolomics in a Research Context)

To move from predicted metabolic pathways to confirmed experimental data for a compound like Methyl 2-Pentylthiazole-4-carboxylate, researchers employ advanced analytical techniques, with metabolomics being a cornerstone. nih.gov Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. nih.gov In the context of drug metabolism, it provides a snapshot of the biochemical state of a system and how it is altered by a xenobiotic. rsc.org

A typical research approach would involve exposing a biological system (such as liver cells, or an animal model) to the compound. Samples would then be collected over time and analyzed using sophisticated analytical platforms.

Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), this is a powerful tool for separating and identifying both the drug's metabolites and endogenous metabolites. rsc.org By comparing treated samples to controls, researchers can pinpoint new molecules that are derivatives of the parent compound and simultaneously observe how the concentrations of the body's own metabolites have changed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about metabolites without the need for chemical separation, offering a complementary view to MS. rsc.org

Using these techniques, a comprehensive pathway analysis can be performed. creative-proteomics.com For example, dose-response metabolomics can identify key metabolic targets by analyzing changes across varying doses of the compound. nih.govresearchgate.net This allows for the identification of not only the direct metabolites of Methyl 2-Pentylthiazole-4-carboxylate but also the downstream effects on core metabolic pathways, such as the citric acid cycle, amino acid metabolism, or lipid metabolism. nih.govnih.gov By identifying which pathways are significantly perturbed, scientists can generate new hypotheses about the compound's mechanism of action and potential biological effects. nih.govcreative-proteomics.com

| Technique | Application in Studying Methyl 2-Pentylthiazole-4-carboxylate | Type of Information Gained |

|---|---|---|

| LC-MS Metabolomics | Identification and quantification of metabolites in biological samples after exposure | Confirmation of predicted metabolic pathways (e.g., hydrolysis, oxidation products) |

| NMR Spectroscopy | Structural elucidation of metabolites and analysis of overall metabolic profile | Unbiased view of changes in major endogenous metabolites |

| Metabolic Pathway Analysis | Mapping identified metabolites onto known biochemical pathways | Identification of downstream cellular pathways affected by the compound |

Future Directions and Emerging Research Avenues for Methyl 2 Pentylthiazole 4 Carboxylate and Its Analogues

Integration with Phenotypic Screening and High-Throughput Methodologies

Phenotypic screening, which assesses a compound's effect in a complex biological system like a cell or whole organism, remains a crucial strategy for discovering drugs for diseases with intricate pathogenesis. nih.gov The thiazole (B1198619) scaffold, central to Methyl 2-Pentylthiazole-4-carboxylate, is frequently identified as a "hit" in such high-throughput screening (HTS) campaigns due to its wide range of biological activities. nih.gov

Future research will likely involve the systematic screening of libraries containing Methyl 2-Pentylthiazole-4-carboxylate and its analogues against diverse cellular models of disease. This approach allows for the discovery of novel bioactivities without prior knowledge of the specific molecular target. For instance, various thiazole derivatives have been screened for their in vitro cytotoxic activity against cancer cell lines like MCF-7 (breast cancer) and HepG2 (liver cancer) using assays such as the MTT assay. mdpi.comcu.edu.eg The integration of HTS with phenotypic assays enables the rapid evaluation of thousands of compounds, accelerating the identification of promising lead molecules. nih.gov However, a critical aspect of this research involves careful counter-screening to distinguish true on-target effects from non-specific activity or reactivity, as some thiazole derivatives are known to be frequent hitters in screening campaigns. nih.gov

| Compound Class | Screening Method | Target/Application | Research Finding |

| Thiazole Derivatives | MTT Assay | Anticancer (MCF-7, HepG2 cell lines) | Identified derivatives with potent antiproliferative activity. mdpi.comcu.edu.eg |

| Fragment-Sized Thiazoles | Biochemical Inhibition Assays | General Hit Identification | Thiazole scaffold is enriched in active fragments, but reactivity must be carefully assessed. nih.gov |

| Thiazole-Quinoline Hybrids | Agar Disc Diffusion | Antimicrobial | Compounds showed significant activity against various bacterial and fungal strains. orientjchem.org |

| Thiazolyl-Oxadiazoles | Broth Dilution Method | Antibacterial / Antifungal | S-substituted derivatives showed enhanced antimicrobial activity compared to parent compounds. mdpi.com |

Development of Advanced Probes for Chemical Biology

The unique photophysical properties of certain thiazole-containing structures make them ideal candidates for the development of advanced probes for chemical biology. These probes are essential tools for visualizing and understanding complex biological processes at the molecular level. nih.gov

A prominent example is Thiazole Orange (TO), a fluorescent dye that exhibits a significant increase in fluorescence upon binding to nucleic acids. nih.gov This "turn-on" characteristic has been exploited to design a variety of oligonucleotide probes for the detection of specific DNA and RNA sequences. rsc.org The modular nature of the thiazole scaffold allows for synthetic modification, enabling the attachment of linkers and other functional groups to create highly specific sensors. For example, researchers have developed benzo[d]thiazole-based fluorescent probes capable of selectively detecting crucial biomolecules like cysteine in living cells and organisms. rsc.org Following this precedent, Methyl 2-Pentylthiazole-4-carboxylate could serve as a foundational structure for creating novel probes. By chemically modifying the pentyl group or the carboxylate ester, researchers could introduce functionalities that target specific proteins or cellular environments, potentially creating new tools for imaging and diagnostics.

| Probe Base | Target Analyte | Mechanism of Action | Key Feature |

| Thiazole Orange (TO) | DNA, RNA | Intercalation/Binding leads to fluorescence enhancement. nih.govrsc.org | Low background signal with strong "turn-on" response. nih.gov |

| Benzo[d]thiazole-acrylate | Cysteine (Cys) | Cysteine-triggered chemical reaction releases the fluorophore. | High selectivity and sensitivity with a large Stokes shift. rsc.org |

| Thiazole Red (TR) | DNA, RNA | Used as a FRET acceptor with a TO donor. | Enables ratiometric detection in "traffic light" probes. nih.gov |

Novel Applications in Materials Science and Interdisciplinary Fields

The inherent stability and electronic properties of the thiazole ring are attracting increasing interest in materials science. jetir.org Researchers are incorporating thiazole moieties into polymer backbones to create novel materials with desirable thermal, optical, and electronic characteristics. mdpi.comacs.org The high thermal stability of the thiazole nucleus makes it a suitable component for polymers designed for high-performance applications. jetir.org

Thiazole-containing polymers have been synthesized for use as donor materials in polymer solar cells (PSCs). researchgate.net These materials often exhibit semiconducting and fluorescent properties, making them suitable for a range of organic electronic applications. researchgate.net For example, copolymers based on thiazolothiazole, a fused-ring system, have been developed and tested in PSCs, demonstrating promising power conversion efficiencies. researchgate.net The structure of Methyl 2-Pentylthiazole-4-carboxylate, with its ester functional group, offers a point for polymerization. Future research could explore its use as a monomer to synthesize new polyesters or polyamides containing the 2-pentylthiazole (B12679329) moiety, potentially leading to materials with unique solubility, processability, and electro-optical properties for use in sensors, organic light-emitting diodes (OLEDs), or photovoltaic devices.

| Polymer Type | Monomers/Core Structure | Key Property | Potential Application |

| Polyurea Derivatives | Diphenylsulfide-based aminothiazole | High crystallinity | Corrosion inhibition on steel. mdpi.com |

| Thiazolothiazole Copolymers | Thiazolothiazole, Fluorene, Dibenzosilole | Semiconductivity, Low Band Gap | Polymer Solar Cells (PSCs). researchgate.net |

| Poly(phenylene-thiazolo[5,4-d]thiazole) | Terephthalaldehyde, Rubeanic acid | Fluorescence, Low Band Gap | LEDs, Solar Cells. researchgate.net |

Computational Predictions for Novel Biological Activities and Target Identification

In silico techniques are becoming indispensable in modern drug discovery, offering a rapid and cost-effective means to predict the biological activities of novel compounds and identify their potential molecular targets. wjarr.com For analogues of Methyl 2-Pentylthiazole-4-carboxylate, computational methods such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and ADMET (absorption, distribution, metabolism, excretion, toxicity) prediction are pivotal future research directions.

Molecular docking studies are widely used to screen thiazole derivatives against libraries of protein targets to predict binding affinities and interaction modes. mdpi.comnih.govresearchgate.net This approach can suggest potential therapeutic applications, such as antibacterial agents that inhibit enzymes like FabH or anticancer agents that target specific kinases. cu.edu.egwjarr.com For instance, docking studies of thiazole-based compounds have identified potential inhibitors for targets involved in cancer, such as Rho6 protein and vascular endothelial growth factor receptor-2 (VEGFR-2). mdpi.comnih.gov By applying these computational models to Methyl 2-Pentylthiazole-4-carboxylate, researchers can generate hypotheses about its biological function that can then be tested experimentally, streamlining the discovery process and focusing laboratory efforts on the most promising avenues.

| Thiazole Analogue Class | Computational Method | Predicted Target/Activity | Key Finding |

| N-substituted Thiazoles | Molecular Docking (Molegro) | FabH Inhibition (Antibacterial) | Derivatives showed excellent mol dock scores, suggesting significant antimicrobial potential. wjarr.com |

| Heterocycle-linked Thiazoles | Molecular Docking | Rho6 Protein Inhibition (Anti-hepatic cancer) | Compounds showed good docking scores with acceptable binding interactions at the active site. nih.govresearchgate.net |

| Azo-thiazole Derivatives | Molecular Docking, Molecular Dynamics | Antibacterial, Anti-inflammatory | Simulations assessed the stability and molecular interactions of docked complexes. nih.gov |

| Thiazole Carboxamides | Molecular Docking (Prime MM-GBSA) | COX Enzyme Inhibition | Docking studies helped estimate binding affinities and rationalize selective inhibition. acs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.